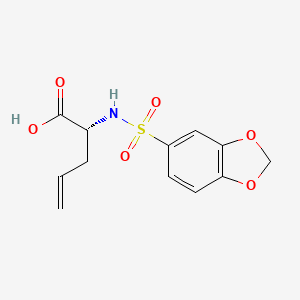![molecular formula C15H15N3O5S B7451083 5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid, commonly known as DPC or DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes. DPCPX has been extensively studied for its biochemical and physiological effects, and its potential therapeutic applications in various diseases.
Mecanismo De Acción
DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the activation of the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, including the modulation of cardiovascular function, neurotransmission, inflammation, and metabolism. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypertension. DPCPX has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, indicating its potential use in the treatment of neurological disorders. Additionally, DPCPX has been shown to have anti-inflammatory and anti-tumor effects, indicating its potential use in the treatment of inflammatory diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor. However, its limitations include its low solubility in water and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the research on DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of the adenosine A1 receptor in various diseases, and the development of novel therapeutic strategies based on the modulation of this receptor. Additionally, the investigation of the potential off-target effects of DPCPX and the development of strategies to minimize these effects could lead to the development of safer and more effective drugs.
Métodos De Síntesis
The synthesis of DPCPX involves several steps, including the reaction of 2-chloro-5-nitropyridine with 4-(dimethylsulfamoyl)aniline to form 5-nitro-2-(4-(dimethylsulfamoyl)phenyl)pyridine. This intermediate is then reduced with palladium on carbon to form 5-amino-2-(4-(dimethylsulfamoyl)phenyl)pyridine. The final step involves the reaction of this intermediate with ethyl chloroformate and sodium hydroxide to form DPCPX.
Aplicaciones Científicas De Investigación
DPCPX has been extensively used as a research tool to study the adenosine A1 receptor and its role in various physiological processes. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. DPCPX has also been used to study the effects of caffeine, a non-selective adenosine receptor antagonist, on the human body.
Propiedades
IUPAC Name |
5-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-18(2)24(22,23)12-6-4-11(5-7-12)17-14(19)10-3-8-13(15(20)21)16-9-10/h3-9H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRYKSSRHWXFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)
![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)

![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)

![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)
